molecular formula C18H17N3O3S B2877569 (1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol CAS No. 775352-41-5

(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol

Cat. No.: B2877569
CAS No.: 775352-41-5
M. Wt: 355.41
InChI Key: SZGZYRVHBMYSGU-UHFFFAOYSA-N
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Description

“(1-Benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol” is a synthetic imidazole derivative characterized by a benzyl group at the N1 position, a 4-nitrobenzylthio substituent at C2, and a hydroxymethyl group at C3. The imidazole core is a five-membered aromatic heterocycle with two nitrogen atoms, making it a versatile scaffold for pharmaceutical applications. This compound is hypothesized to exhibit anti-inflammatory or antimicrobial activity, analogous to structurally related imidazole derivatives .

Key structural features include:

  • Benzyl group (N1): Enhances lipophilicity, influencing membrane permeability.
  • 4-Nitrobenzylthio (C2): The nitro group (-NO₂) increases electrophilicity, facilitating hydrogen bonding or π-stacking interactions.
  • Hydroxymethyl (C5): Provides a site for further functionalization or hydrogen bonding.

Synthetic routes typically involve nucleophilic substitution and oxidation steps. For example, similar compounds are synthesized via S-methylation of a thiol intermediate followed by oxidation to sulfonyl derivatives .

Properties

IUPAC Name

[3-benzyl-2-[(4-nitrophenyl)methylsulfanyl]imidazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c22-12-17-10-19-18(20(17)11-14-4-2-1-3-5-14)25-13-15-6-8-16(9-7-15)21(23)24/h1-10,22H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGZYRVHBMYSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Thioether Formation: The nitrobenzylthio group can be introduced by reacting the imidazole derivative with 4-nitrobenzyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions, or other reducing agents.

    Substitution: Benzyl chloride, 4-nitrobenzyl chloride, sodium hydride, and other nucleophiles.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

(1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-benzyl-2-((4-nitrobenzyl)thio)-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The nitrobenzylthio group may also interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., -NO₂, -SO₂CH₃): Enhance binding to COX-2 via interactions with Arg513 . The nitro group in the target compound may improve selectivity compared to methylsulfonyl derivatives. Halogenated groups (e.g., -Cl): Increase antimicrobial potency but reduce solubility . Methoxy groups (-OCH₃): Improve metabolic stability but may reduce electrophilicity .

LogP values (predicted): ~2.5 (target) vs. ~1.8 (methylsulfonyl derivative), suggesting better membrane permeability .

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